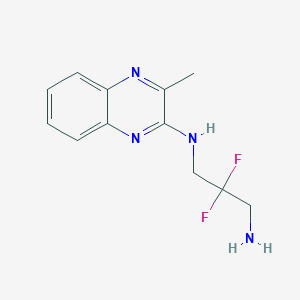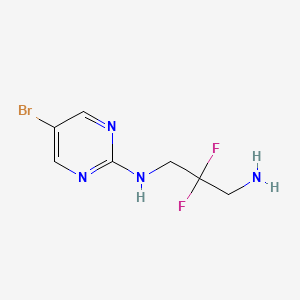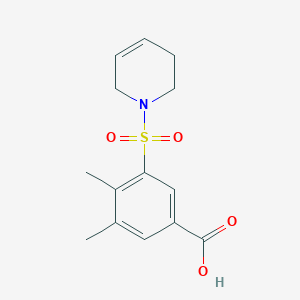![molecular formula C13H17N3O3S B6645278 3-[[2-(Aminomethyl)morpholin-4-yl]sulfonylmethyl]benzonitrile](/img/structure/B6645278.png)
3-[[2-(Aminomethyl)morpholin-4-yl]sulfonylmethyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[2-(Aminomethyl)morpholin-4-yl]sulfonylmethyl]benzonitrile, commonly known as AMMSB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用机制
AMMSB exerts its biological effects through the inhibition of NF-κB activation. NF-κB is a transcription factor that plays a key role in inflammation and cancer. Inhibition of NF-κB activation by AMMSB leads to the downregulation of pro-inflammatory and pro-cancer genes.
Biochemical and Physiological Effects:
Studies have shown that AMMSB has anti-inflammatory and anti-cancer effects. Inhibition of NF-κB activation by AMMSB leads to the downregulation of pro-inflammatory and pro-cancer genes. In addition, AMMSB has been found to have insecticidal activity against various pests.
实验室实验的优点和局限性
AMMSB has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have potent biological effects. However, there are also some limitations to using AMMSB in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous environments.
未来方向
There are several future directions for research on AMMSB. One area of research is the development of new synthetic methods for AMMSB that can improve its solubility and other properties. Another area of research is the identification of new biological targets for AMMSB that can expand its potential applications. Finally, there is also a need for further studies on the safety and toxicity of AMMSB, particularly in relation to its potential use in medicine and agriculture.
Conclusion:
In conclusion, AMMSB is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail in this paper. Further research on AMMSB is needed to fully explore its potential applications and improve its properties.
合成方法
AMMSB can be synthesized through a multi-step process starting from 4-chlorobenzonitrile. The first step involves the reaction of 4-chlorobenzonitrile with sodium methoxide to form 4-methoxybenzonitrile. This is followed by the reaction of 4-methoxybenzonitrile with morpholine and formaldehyde to form 4-(morpholinomethyl)benzonitrile. The final step involves the reaction of 4-(morpholinomethyl)benzonitrile with sulfonyl chloride to form AMMSB.
科学研究应用
AMMSB has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, AMMSB has been found to have anti-inflammatory and anti-cancer properties. Studies have shown that AMMSB inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. In agriculture, AMMSB has been found to have insecticidal activity against various pests. In material science, AMMSB has been studied for its potential applications in the synthesis of new materials.
属性
IUPAC Name |
3-[[2-(aminomethyl)morpholin-4-yl]sulfonylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c14-7-11-2-1-3-12(6-11)10-20(17,18)16-4-5-19-13(8-15)9-16/h1-3,6,13H,4-5,8-10,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGDCYVHYKAWFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)CC2=CC(=CC=C2)C#N)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Chloro-6-hydroxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B6645201.png)

![2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B6645210.png)
![2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6645212.png)
![2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B6645219.png)


![6-[(3-amino-2,2-difluoropropyl)amino]-N-methylpyridazine-3-carboxamide](/img/structure/B6645249.png)
![2-[(3-Amino-2,2-difluoropropyl)amino]-6-fluorobenzonitrile](/img/structure/B6645256.png)


![2-[2-(aminomethyl)morpholin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone](/img/structure/B6645275.png)
